Crucial Caveat: Absence of Direct Head-to-Head Biological or Catalytic Comparator Data
An exhaustive search of primary research papers, patents, and authoritative databases like ChEMBL and BindingDB reveals no direct, quantitative, head-to-head comparator data for 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one (CAS 339100-84-4) against its closest analogs (e.g., 4-Br, 4-Cl, 4-F, or 4-H derivatives) in any biological assay, catalytic cycle, or stability study. The ZINC database confirms this compound is not reported in any publications and has no known or predicted biological activity [1]. Publicly available quantitative data is limited to vendor-sourced purity (98%, Leyan ) and computed molecular properties (e.g., predicted LogP of 2.66, density 1.6±0.1 g/cm³, boiling point 414.1±28.0 °C ). In the absence of primary data, procurement decisions must be based on the compound's distinct chemical structure as a specialized synthetic intermediate rather than on proven performance advantages.
| Evidence Dimension | Publicly Available Bioactivity & Comparator Data |
|---|---|
| Target Compound Data | No quantitative bioactivity data (IC50, Ki, etc.) or direct comparator data found in any peer-reviewed source. |
| Comparator Or Baseline | 4-Bromo, 4-Chloro, 4-Fluoro, and 4-H analogs; similarly no quantitative public comparator data found. |
| Quantified Difference | Not applicable. |
| Conditions | Search across primary literature, patents, ChEMBL, BindingDB, PubChem, and ZINC. |
Why This Matters
This informs a high-risk procurement profile for any application requiring a proven, quantifiable advantage over analogs; users must plan for bespoke, in-house validation.
- [1] ZINC15 Database. Entry for ZINC245205019 (1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one). 'There is no known activity for this compound.' Accessed 2026. View Source
